An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a molecule of interest in contemporary drug discovery and chemical research. In the absence of extensive experimental data, this document synthesizes available information with high-quality computational predictions to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, predicted physicochemical parameters and their significance in drug design, a representative synthetic protocol, expected spectral characteristics, and a detailed methodology for the experimental determination of aqueous solubility. Furthermore, the potential biological relevance of this class of compounds is discussed, providing a well-rounded resource for its scientific exploration.
Chemical Identity and Structure
4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a synthetic organic compound characterized by a naphthalene core, substituted with a bromine atom and an N-cyclohexylcarboxamide group.
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IUPAC Name: 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
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Synonyms: 4-bromo-N-cyclohexyl-1-naphthamide
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CAS Number: 1373233-42-1[1]
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Molecular Formula: C₁₇H₁₈BrNO
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Molecular Weight: 332.24 g/mol
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Chemical Structure:
Caption: 2D structure of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been computationally predicted to guide initial research and experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 332.24 g/mol | Influences diffusion, bioavailability, and formulation. |
| LogP (o/w) | 4.5 - 5.5 | Indicates lipophilicity, affecting absorption and membrane permeability. |
| Aqueous Solubility | Low | Crucial for absorption and formulation; low solubility can be a challenge. |
| pKa (most basic) | Amide N-H: ~17-18 | Determines the state of ionization at physiological pH, impacting solubility and receptor interaction. |
| Polar Surface Area (PSA) | ~40-50 Ų | Influences membrane permeability and oral bioavailability. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding to target proteins. |
| Hydrogen Bond Donors | 1 | Potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 | Potential for interactions with biological targets. |
Significance of Physicochemical Properties in Drug Discovery
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, the predicted high LogP and low aqueous solubility suggest that it is a lipophilic molecule. While this can enhance membrane permeability and binding to hydrophobic pockets of target proteins, it may also present challenges in formulation and could lead to poor oral bioavailability if not addressed.
The number of rotatable bonds suggests a degree of conformational flexibility, which can be advantageous for fitting into a binding site. The presence of both a hydrogen bond donor (the amide N-H) and an acceptor (the carbonyl oxygen) provides opportunities for specific interactions with biological targets. Understanding these properties is paramount for guiding lead optimization efforts, such as modifying the structure to improve solubility or fine-tune lipophilicity for an optimal balance of efficacy and drug-like properties.
Representative Synthesis Protocol: Amide Coupling
A common and effective method for the synthesis of N-aryl carboxamides is through the coupling of a carboxylic acid with an amine. The following is a representative protocol for the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Step 1: Activation of 4-bromo-1-naphthoic acid
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To a solution of 4-bromo-1-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
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Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
Step 2: Amide Bond Formation
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To the solution containing the activated ester, add cyclohexylamine (1.2 eq).
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Continue to stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
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Upon completion of the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Caption: Representative workflow for the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Expected Spectral Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the cyclohexyl protons, and the amide proton. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm). The cyclohexyl protons will be in the upfield region (δ 1.0-4.0 ppm), with the proton on the nitrogen-bearing carbon being the most downfield of this group. The amide proton (N-H) is expected to be a broad singlet in the region of δ 5.5-8.5 ppm, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show signals for the naphthalene carbons in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine being influenced by the halogen's electronic effects. The carbonyl carbon of the amide will be a distinct signal in the downfield region (δ 160-175 ppm). The carbons of the cyclohexyl ring will appear in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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N-H Stretch: A moderate to sharp band around 3300 cm⁻¹, characteristic of a secondary amide.
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C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹.
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N-H Bend (Amide II band): A band in the region of 1510-1570 cm⁻¹.
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C=C Stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Experimental Protocol: Kinetic Aqueous Solubility Assay
Aqueous solubility is a critical parameter for any potential drug candidate. The following is a detailed, step-by-step protocol for determining the kinetic aqueous solubility of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide using the shake-flask method.
Objective: To determine the kinetic aqueous solubility of the test compound in a phosphate-buffered saline (PBS) solution.
Materials:
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4-bromo-N-cyclohexylnaphthalene-1-carboxamide
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Dimethyl sulfoxide (DMSO), analytical grade
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Phosphate-buffered saline (PBS), pH 7.4
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Microcentrifuge tubes or 96-well plates
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Thermomixer or orbital shaker
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High-speed microcentrifuge or filtration apparatus
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UV-Vis spectrophotometer or HPLC-UV system
Procedure:
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Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
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Preparation of Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with a 50:50 mixture of PBS and acetonitrile to known concentrations.
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Solubility Assay: a. Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of PBS (e.g., 98 µL) in a microcentrifuge tube or well of a 96-well plate. This creates a solution with a low percentage of DMSO (e.g., 2%). b. Seal the tubes or plate and incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for a defined period (e.g., 2 hours) to allow the system to reach equilibrium.
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Separation of Undissolved Compound: a. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound. b. Alternatively, filter the samples through a filter plate designed to remove precipitated material.
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Quantification: a. Carefully transfer the supernatant to a new tube or plate. b. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV, by comparing the analytical response to the calibration curve.
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Data Analysis: The concentration determined from the supernatant represents the kinetic aqueous solubility of the compound under the assay conditions.
Caption: Workflow for the kinetic aqueous solubility assay.
Potential Biological Relevance
While there is no specific biological activity reported for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in the public domain, the naphthalene carboxamide scaffold is present in a variety of biologically active molecules. Naphthalene derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]
The lipophilic nature of the naphthalene ring allows for penetration of cell membranes, and the carboxamide linkage provides a site for hydrogen bonding interactions with biological targets. The specific combination of the 4-bromo-naphthalene core with the N-cyclohexyl substituent could confer unique pharmacological properties. The bromine atom can act as a bulky, lipophilic group and may also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.
Further research, including in vitro screening and structure-activity relationship (SAR) studies, would be necessary to elucidate the specific biological targets and potential therapeutic applications of this compound.
Conclusion
4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a molecule with physicochemical properties that suggest its potential for investigation in drug discovery programs. Its lipophilic character and hydrogen bonding capabilities make it an interesting scaffold for targeting a variety of biological systems. This guide has provided a comprehensive, albeit largely predictive, profile of its key physicochemical characteristics, along with practical methodologies for its synthesis and experimental characterization. It is our hope that this document will serve as a valuable resource for researchers embarking on the study of this and related compounds.
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